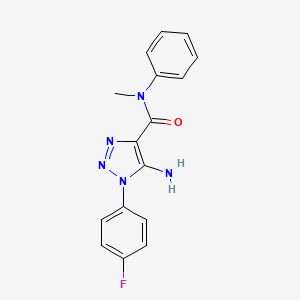

![molecular formula C17H12N4 B4966061 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 118787-61-4](/img/structure/B4966061.png)

5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine

Descripción general

Descripción

5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine (DPTP) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTP belongs to the class of triazolopyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and antifungal properties. In

Mecanismo De Acción

The mechanism of action of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has also been found to inhibit the proliferation of cancer cells by suppressing the expression of various oncogenes. The antifungal activity of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine is believed to be due to its ability to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. Additionally, 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to inhibit the replication of influenza virus and herpes simplex virus by interfering with viral entry and replication.

Biochemical and physiological effects:

5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has also been found to exhibit low toxicity towards animals, making it a promising candidate for further development as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine is its broad-spectrum activity against cancer, fungal, and viral infections. 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has also been found to exhibit low toxicity towards animals, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine is a multi-step process that requires expertise and specialized equipment. Moreover, the bioavailability and pharmacokinetics of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine need to be further studied to determine its efficacy and safety in vivo.

Direcciones Futuras

Several future directions for the research on 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine can be identified. First, the mechanism of action of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine needs to be further elucidated to understand its therapeutic potential fully. Second, the bioavailability and pharmacokinetics of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine need to be studied to determine its efficacy and safety in vivo. Third, the efficacy of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine in animal models of cancer, fungal, and viral infections needs to be evaluated to determine its potential as a therapeutic agent. Fourth, the synthesis of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine needs to be optimized to improve the yield and purity of the compound. Finally, the development of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine analogs with improved potency and selectivity towards cancer cells is a promising avenue for future research.

Conclusion:

In conclusion, 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine is a promising compound with potential therapeutic applications in cancer, fungal, and viral infections. The synthesis of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine is a multi-step process that requires expertise and specialized equipment. The mechanism of action of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine needs to be further elucidated, and its bioavailability and pharmacokinetics need to be studied to determine its efficacy and safety in vivo. Overall, the research on 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine highlights its potential as a promising candidate for further development as a therapeutic agent.

Aplicaciones Científicas De Investigación

5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has also been shown to possess antifungal activity against several fungal strains. Moreover, 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to have potent antiviral activity against the influenza virus and herpes simplex virus.

Propiedades

IUPAC Name |

5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUMXFHCLFXIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385401 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

CAS RN |

118787-61-4 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the triazolopyrimidine core in 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine?

A1: The triazolopyrimidine core, composed of nine atoms, exhibits remarkable planarity. X-ray crystallography reveals a root mean square deviation of just 0.023 Å from the mean plane for these atoms []. This planarity may have implications for its interactions with biological targets.

Q2: How do the phenyl groups in 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine influence its overall structure?

A2: The two phenyl groups attached to the triazolopyrimidine core are not coplanar with the core itself. Instead, they adopt specific orientations, forming interplanar angles of 27.38 (6)° and 55.76 (3)° with the core plane []. These angles likely influence the molecule's overall shape and its ability to interact with other molecules.

Q3: What types of metal complexes can 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine form and how is it characterized?

A3: 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine acts as a ligand in various metal complexes, including those with Palladium(II) [], Platinum(II) [], Gold(III) [], Zinc(II) [], Cobalt(II) [], Copper(II) [], and Ruthenium(II & I) [, , ]. These complexes are characterized by various techniques including X-ray diffraction analysis, Infrared spectroscopy, UV-Vis spectroscopy, and multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) [, , , , , , , ].

Q4: How does 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine coordinate to metal ions in complexes?

A4: The nitrogen atom at the 3-position (N-3) of the triazolopyrimidine ring acts as the primary coordination site for metal ions in most complexes [, ]. This coordination is confirmed by significant shifts observed in ¹⁵N NMR and adjacent ¹³C signals upon complexation [, ].

Q5: What are the potential applications of metal complexes containing 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine?

A5: Research suggests that these metal complexes may have potential as anticancer agents [, , , , ]. Specifically, platinum(II) complexes with 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine and sulfoxide ligands show promising antiproliferative activity in vitro []. Similarly, ruthenium(II) complexes with this ligand demonstrate encouraging anticancer activity against melanoma cell lines []. Further research is necessary to fully understand their mechanism of action and therapeutic potential.

Q6: How does the structure of triazolopyrimidine ligands impact the stability and activity of their platinum(II) complexes?

A6: The substituents on the triazolopyrimidine ring significantly influence the stability and biological activity of the resulting platinum(II) complexes. Factors like steric hindrance from bulky substituents like tert-butyl groups and electronic effects of different substituents impact the metal-ligand bond strength and overall stability of the complexes []. These factors, in turn, affect the complex's interaction with biological targets, influencing its efficacy and potential as an anticancer agent.

Q7: What is the role of computational chemistry in understanding 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine and its complexes?

A7: Computational methods, particularly Density Functional Theory (DFT) calculations, play a crucial role in elucidating the structure-activity relationships of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine complexes []. These calculations provide insights into molecular geometries, electronic properties, and metal-ligand interactions, which are challenging to obtain solely from experimental data. Such insights are invaluable for designing and optimizing new complexes with enhanced stability and biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)

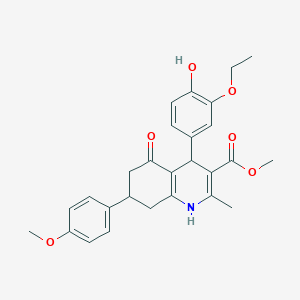

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

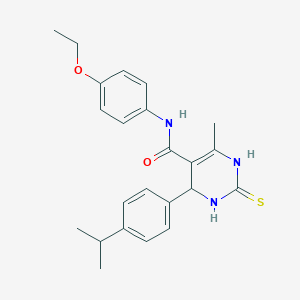

![3-butyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4966003.png)

![{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}formamide](/img/structure/B4966029.png)

![1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B4966035.png)

![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)

![1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)

![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)

![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)

![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)